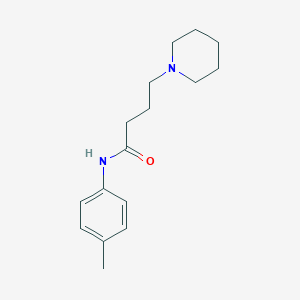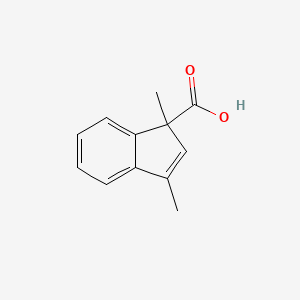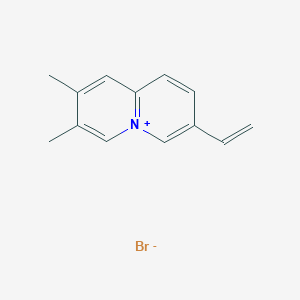
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide: is a chemical compound with the molecular formula C13H16BrN It is a quaternary ammonium salt, characterized by the presence of a quinolizinium core structure with ethenyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide typically involves the quaternization of a quinolizine derivative. One common method includes the reaction of 2,3-dimethylquinolizine with an ethenyl halide, such as ethenyl bromide, under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,3-dimethylquinolizine and ethenyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures (around 80-100°C) with a base like potassium carbonate to facilitate the quaternization process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolizinium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolizinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinolizinium oxides.
Reduction: Reduced quinolizinium derivatives.
Substitution: Substituted quinolizinium compounds with various functional groups.
Scientific Research Applications
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex quinolizinium derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties, as quaternary ammonium compounds are known for their biological activity.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: A phenothiazinium dye with similar quaternary ammonium structure, used in medical and biological applications.
Toluidine Blue O: Another phenothiazinium dye with applications in histology and cytology.
Dimethylmethylene Blue: Used as a cytotoxicity indicator in cell viability assays.
Uniqueness
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide is unique due to its specific quinolizinium core structure and ethenyl substituent, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
64454-28-0 |
|---|---|
Molecular Formula |
C13H14BrN |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
7-ethenyl-2,3-dimethylquinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-4-12-5-6-13-7-10(2)11(3)8-14(13)9-12;/h4-9H,1H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
WBYKORBTDLOTMN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=[N+](C=C1C)C=C(C=C2)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


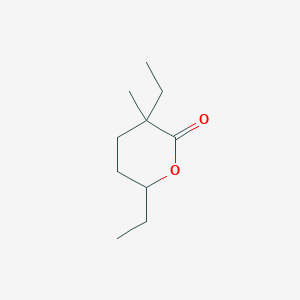
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
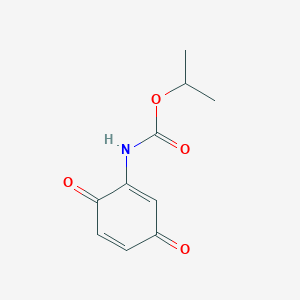
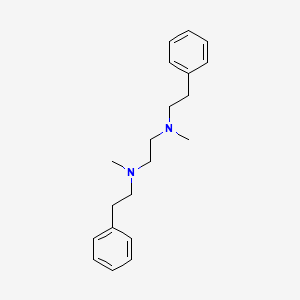

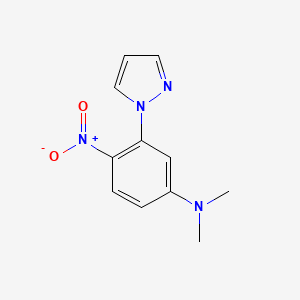
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
